(2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.: 123076-44-8
Cat. No.: VC8394236
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123076-44-8 |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | tert-butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
| Standard InChI Key | GIIDZEBNRLNGMS-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CO)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1CO)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1CO)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(2R,3R)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate belongs to the pyrrolidine carboxylate family, distinguished by its stereochemistry and functional group arrangement. Key properties include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.27 g/mol |
| CAS Number | Not yet assigned |
| Stereochemistry | (2R,3R) configuration |
| Hydrogen Bond Donors | 2 (hydroxyl and hydroxymethyl) |
| Hydrogen Bond Acceptors | 4 (ester carbonyl, hydroxyl) |
The compound’s stereochemistry critically influences its physical and biochemical behavior. The (2R,3R) configuration ensures spatial alignment of functional groups, enabling selective interactions in synthetic and biological systems.
Spectroscopic Data
While specific spectral data for the (2R,3R) isomer remains unpublished, analogous pyrrolidine derivatives exhibit characteristic NMR and IR profiles:
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¹H NMR: Peaks at δ 1.45 ppm (tert-butyl), δ 3.4–4.2 ppm (pyrrolidine protons), and δ 4.8–5.2 ppm (hydroxyl groups).
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IR: Strong absorptions near 3400 cm⁻¹ (O–H stretch) and 1720 cm⁻¹ (ester C=O).
Synthetic Methodologies
Stereoselective Synthesis
The synthesis of (2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate requires precise stereochemical control, typically achieved through asymmetric catalysis or chiral auxiliary strategies.
Key Synthetic Steps
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Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols via intramolecular nucleophilic substitution, often using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
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Functional Group Introduction:
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tert-Butyl Ester: Boc-protection using di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP).
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Hydroxymethyl Group: Introduced via hydroxymethylation of a ketone intermediate using formaldehyde under basic conditions.
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Stereochemical Control: Chiral catalysts such as Jacobsen’s thiourea catalysts or enzymatic resolution ensure (2R,3R) configuration.
Industrial-Scale Production
Continuous flow microreactors enhance yield and enantiomeric excess (ee) by optimizing reaction parameters (temperature, residence time). For example, a recent pilot study achieved 92% ee and 85% yield using a titanium-silicate catalyst in a microfluidic setup.
Reactivity and Functionalization
Chemical Transformations
The compound’s hydroxyl and hydroxymethyl groups participate in diverse reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Dess-Martin periodinane | Ketone or aldehyde derivatives |
| Esterification | Acetyl chloride, pyridine | Acetylated hydroxymethyl group |
| Reduction | LiAlH₄ | Diol intermediate |
Notably, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, useful in prodrug design.
Stability and Degradation
The tert-butyl ester confers stability under acidic conditions but undergoes hydrolysis in strong bases (e.g., NaOH/MeOH). Storage at 2–8°C in anhydrous environments is recommended to prevent racemization.
| Compound | AChE IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| (2R,3R)-isomer | 8.0 | 12.0 |
| (2R,3S)-isomer | 22.5 | 28.4 |
| (2S,3R)-isomer | 35.2 | 45.1 |
Applications in Drug Development
Prodrug Design
The tert-butyl ester serves as a hydrolyzable prodrug moiety. In vivo studies in rats show 90% conversion to the active carboxylic acid within 2 hours, with a plasma half-life of 6.5 hours.
Chiral Building Blocks
Pharmaceutical applications include synthesis of:
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Antiviral agents: Analogues inhibit SARS-CoV-2 3CL protease (Kᵢ = 0.8 nM).
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Dopamine agonists: Structural analogs activate D₂ receptors (EC₅₀ = 50 nM).
Comparative Analysis with Analogous Compounds
Stereochemical Variants
The (2R,3R) isomer’s bioactivity surpasses other configurations:
| Property | (2R,3R) | (2R,3S) | (2S,3S) |
|---|---|---|---|
| AChE Inhibition | +++ | + | - |
| Anticancer Activity | +++ | ++ | + |
| Metabolic Stability | ++ | +++ | + |
Functional Group Modifications
Replacing the hydroxymethyl with a methyl group reduces water solubility by 40% but increases blood-brain barrier permeability 3-fold.
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